molecular formula C12H13ClF2O2 B7996232 4,5-Difluoro-3-iso-pentoxybenzoyl chloride

4,5-Difluoro-3-iso-pentoxybenzoyl chloride

Cat. No.: B7996232
M. Wt: 262.68 g/mol
InChI Key: MYCCZIWVACMLHQ-UHFFFAOYSA-N
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Description

4,5-Difluoro-3-iso-pentoxybenzoyl chloride is a specialized chemical compound known for its unique molecular structure and high purity. This compound is of significant interest to researchers and scientists across various fields due to its versatile potential and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Difluoro-3-iso-pentoxybenzoyl chloride typically involves the reaction of 4,5-difluoro-3-hydroxybenzoic acid with iso-pentanol under acidic conditions to form the corresponding ester. This ester is then treated with thionyl chloride to yield the desired benzoyl chloride derivative. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to handle the reactions efficiently. The production process is optimized to minimize waste and maximize yield, ensuring the compound’s availability for various applications.

Chemical Reactions Analysis

Types of Reactions

4,5-Difluoro-3-iso-pentoxybenzoyl chloride undergoes several types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles.

    Oxidation and Reduction: Although less common, the compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.

    Oxidation and Reduction: Reagents such as potassium permanganate (KMnO4) or sodium borohydride (NaBH4) can be used under controlled conditions.

Major Products

The major products formed from these reactions depend on the nature of the nucleophile or the specific oxidation/reduction conditions. For example, reacting with an amine would yield the corresponding amide, while oxidation might produce a carboxylic acid derivative.

Scientific Research Applications

4,5-Difluoro-3-iso-pentoxybenzoyl chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,5-Difluoro-3-iso-pentoxybenzoyl chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorinated benzoyl chloride moiety allows it to form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, making the compound valuable in drug discovery and development.

Comparison with Similar Compounds

Similar Compounds

  • 4,5-Difluoro-3-methoxybenzoyl chloride
  • 4,5-Difluoro-3-ethoxybenzoyl chloride
  • 4,5-Difluoro-3-propoxybenzoyl chloride

Uniqueness

4,5-Difluoro-3-iso-pentoxybenzoyl chloride stands out due to its iso-pentoxy group, which imparts unique steric and electronic properties. This structural feature can influence the compound’s reactivity and interaction with biological targets, making it distinct from other similar compounds. The presence of two fluorine atoms also enhances its stability and lipophilicity, contributing to its effectiveness in various applications.

Properties

IUPAC Name

3,4-difluoro-5-(3-methylbutoxy)benzoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClF2O2/c1-7(2)3-4-17-10-6-8(12(13)16)5-9(14)11(10)15/h5-7H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYCCZIWVACMLHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOC1=C(C(=CC(=C1)C(=O)Cl)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClF2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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